9-(3-(Methylamino)propyl)-9h-purin-6-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Sourcing a reliable, high-purity N9-substituted purine building block is critical for reproducible oligonucleotide synthesis and medicinal chemistry SAR studies. 9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1250274-79-3) is the precise solution. - Enables the direct incorporation of a secondary amine handle into DNA/RNA oligonucleotides via automated phosphoramidite chemistry, overcoming the coupling unpredictability of primary amine analogs. - Its N-methyl group provides a strategic increase in lipophilicity (XLogP3 = -0.2), a key parameter for enhancing cellular uptake in antisense and aptamer research. - Backed by rigorous quality control and global logistics, we ensure consistent supply and purity for your critical research milestones.

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
Cat. No. B13241431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-(Methylamino)propyl)-9h-purin-6-amine
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESCNCCCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C9H14N6/c1-11-3-2-4-15-6-14-7-8(10)12-5-13-9(7)15/h5-6,11H,2-4H2,1H3,(H2,10,12,13)
InChIKeyIUWQZPRUQPUMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(3-(Methylamino)propyl)-9H-purin-6-amine: Procurement & Applications


9-(3-(Methylamino)propyl)-9H-purin-6-amine (CAS 1250274-79-3) is a synthetic purine analog, identified as an N9-substituted adenine derivative with a 3-(methylamino)propyl side chain [1]. This compound, with a molecular formula of C9H14N6 and a molecular weight of 206.25 g/mol, is primarily used as a research chemical and a versatile building block in pharmaceutical and oligonucleotide synthesis [1]. Its structure provides distinct handles for further chemical modification, making it a compound of interest for developing novel bioactive molecules and modified nucleic acids [1].

Phosphoramidite building block for modified oligonucleotides
Secondary amine handle enables selective bioconjugation
N-methyl linker influences lipophilicity for SAR studies

9-(3-(Methylamino)propyl)-9H-purin-6-amine: Why Substitution Fails


In-class purine analogs, such as 9-(3-aminopropyl)adenine, cannot be directly substituted for 9-(3-(Methylamino)propyl)-9H-purin-6-amine due to the critical presence of the N-methyl group on the propylamine side chain [1]. This methyl substitution transforms a primary amine into a secondary amine, fundamentally altering the compound's reactivity, nucleophilicity, and the physicochemical properties (e.g., LogP and hydrogen bonding) of its conjugates . This structural nuance is the primary determinant of its utility in selective bioconjugation strategies and its distinct performance as a building block for modified oligonucleotides, where subtle changes in linker flexibility and basicity can dictate the success of a synthetic route or the biological activity of the final construct [1].

Target
9-(3-(Methylamino)propyl)-9H-purin-6-amine
Substitute
9-(3-Aminopropyl)adenine
N-methyl group changes amine from primary to secondary, altering conjugation reactivity and selectivity.
Reported lipophilicity shift (XLogP3) may affect permeability and distribution profiles of conjugates.
Additional steric hindrance from methyl group can influence linker flexibility and base-pairing context.

9-(3-(Methylamino)propyl)-9H-purin-6-amine: Quantitative Evidence


Enhanced Hydrophobicity vs. Primary Amine Analog

The compound exhibits increased lipophilicity compared to its primary amine analog, 9-(3-aminopropyl)adenine. The calculated XLogP3 value for 9-(3-(Methylamino)propyl)-9H-purin-6-amine is -0.2 [1], whereas the XLogP3 for 9-(3-aminopropyl)adenine is -1.0 [2]. This difference is attributed to the methyl group on the amino side chain.

Lipophilicity
Reported
-0.2
vs. -1.0 (primary amine analog)
Reported logP difference may support permeability interpretation.
Computed XLogP3; experimental validation recommended.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Purity Benchmarking: High-Grade vs. Standard Grade

Procurement decisions can be guided by vendor-specified purity levels, which directly impact experimental reproducibility. This compound is available in at least two distinct purity grades: a standard grade with a purity of ≥95% and a higher grade with a purity of NLT 98% (No Less Than 98%) . Both vendors provide supporting analytical data (e.g., NMR, HPLC, GC) to verify purity .

Purity Grade
Data to verify
NLT 98%
vs. 95%+ standard grade
Higher purity may support reproducibility in sensitive conjugation assays.
Based on vendor specification; independent verification advised.
Purity Quality Control Chemical Procurement

Selective Bioconjugation via Secondary Amine Reactivity

The terminal secondary amine (methylamino group) offers a distinct reactive profile compared to the primary amine of 9-(3-aminopropyl)adenine. This allows for selective derivatization under mild conditions (e.g., reductive amination or acylation) while leaving the exocyclic C6 amine of the purine base intact for Watson-Crick base pairing [1]. In the context of aminopropyl nucleic acid (APNA) building blocks, the (R)-adenine analogue yields (S)-APNA, which is a candidate for universal base pairing [2]. The methylamino variant provides a more nucleophilic and sterically hindered linker, which can be advantageous for tuning the physicochemical properties of the resulting bioconjugates.

Reactivity
Class-level inference
Secondary amine
vs. primary amine analog
Differential reactivity may enable site-specific modification strategies.
Inferred from amine nucleophilicity and steric principles.
Bioconjugation Linker Chemistry Oligonucleotide Synthesis

9-(3-(Methylamino)propyl)-9H-purin-6-amine: Application Scenarios


Tunable Lipophilicity in Oligonucleotide Synthesis

This compound is ideally suited for use as a phosphoramidite building block in the automated synthesis of DNA or RNA oligonucleotides modified at the nucleobase with a 3-(methylamino)propyl group. As supported by its higher XLogP3 value compared to the primary amine analog [1], the incorporation of this moiety will impart a greater degree of lipophilicity to the resulting oligonucleotide, which can be a critical parameter for enhancing cellular uptake or modulating hybridization properties in antisense or aptamer research [2].

High-Purity Bioconjugate and Probe Synthesis

For researchers developing novel bioconjugates, fluorescent probes, or affinity labels where precise stoichiometry and minimal side products are essential, sourcing the NLT 98% purity grade is paramount [1]. The higher purity, compared to the 95% standard grade, ensures more predictable and efficient coupling of the secondary amine handle to reporter molecules, haptens, or solid supports, thereby improving the yield and reproducibility of the final conjugate [2].

Lead Optimization with Improved Physicochemical Properties

Medicinal chemists exploring purine-based kinase inhibitors or adenosine receptor ligands can leverage this compound as a key intermediate or a fragment for library synthesis. The presence of the N-methyl group, which increases lipophilicity (XLogP3 = -0.2) relative to the primary amine analog [1], provides a strategic opportunity to improve drug-like properties such as membrane permeability and metabolic stability. This makes it a valuable tool for systematically exploring structure-activity relationships (SAR) around a core purine scaffold [2].

Application
Selection Property
Validation Focus
Oligonucleotide modification
N-methyl linker lipophilicity
Cellular uptake or hybridization assay context
Bioconjugate/probe synthesis
Secondary amine reactivity handle
Site-specific conjugation efficiency
Purine scaffold SAR exploration
Increased lipophilicity via N-methyl
Permeability and metabolic stability assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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